Regioisomeric Substitution Pattern: 4-Position Differentiation from 2- and 3-Position Analogs
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride features substitution exclusively at the piperidine 4-position, distinguishing it from the 2-substituted regioisomer (CAS 1220036-63-4) and the 3-substituted regioisomer (CAS 1219967-58-4) . In the context of neurokinin NK2 receptor antagonist development, patent literature explicitly specifies that the 4-position of the piperidine ring is the critical substitution site for optimal antagonist pharmacophore geometry, with substitutions at other positions predicted to disrupt receptor binding [1].
| Evidence Dimension | Piperidine substitution position |
|---|---|
| Target Compound Data | 4-position substitution (CAS 1220028-68-1) |
| Comparator Or Baseline | 2-position substitution (CAS 1220036-63-4); 3-position substitution (CAS 1219967-58-4) |
| Quantified Difference | Qualitative difference: 4-position critical for NK2 receptor antagonist pharmacophore; 2- and 3- positions not specified as active substitution sites in the relevant patent |
| Conditions | Neurokinin NK2 receptor antagonist pharmacophore analysis (patent specification) |
Why This Matters
For researchers developing NK2 receptor antagonists or other 4-substituted piperidine-based therapeutics, selecting the correct 4-substituted isomer is essential to maintain the intended pharmacophore geometry and biological activity.
- [1] US Patent 6,124,279. Therapeutic heterocycles. Justia Patents, 2000. View Source
